Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

A1 adenosine receptor allosteric modulation GPCR structural biology radioligand binding kinetics

Researchers screening A1 adenosine receptor (A1AR) allosteric modulators face high false-positive rates due to non-specific scaffold effects. Compound 2b (EAMT) provides a structurally matched, functionally silent negative control (K-score 14.9% at 50 μM; EC₅₀ >20 μM). Unlike vehicle-only controls, 2b engages the 2-aminothienopyridine scaffold without producing confounding allosteric or orthosteric effects, establishing a meaningful baseline for hit discrimination. • Quantitatively validated inactivity in radioligand dissociation kinetic and pERK1/2 functional assays • X-ray-validated monohydrate crystal structure (monoclinic C2, R₁ = 0.056) ensures batch-to-batch solid-state reproducibility • Dual reactive handles (2-NH₂ and 3-COOEt) enable direct library synthesis without post-synthetic N-modification

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 24237-39-6
Cat. No. B1346081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS24237-39-6
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCN(C2)C)N
InChIInChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7-4-5-13(2)6-8(7)16-10(9)12/h3-6,12H2,1-2H3
InChIKeyBLLSMPCWRPCBDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EAMT Building Block for A1AR Probe Development


Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-39-6; designated compound 2b or EAMT in primary literature) is a synthetic small-molecule belonging to the 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine class [1]. It features a Gewald-synthesis-derived thiophene ring fused to a tetrahydropyridine bearing a tertiary N-methyl group at the 6-position and an ethyl ester at the 3-position (molecular formula C₁₁H₁₆N₂O₂S; MW 240.32). Single-crystal X-ray diffraction confirms the compound crystallizes as a monohydrate in the monoclinic space group C2, stabilized by an extensive intra- and intermolecular hydrogen-bonding network [2]. This compound has been explicitly characterized as a biased scaffold within the A1 adenosine receptor (A1AR) allosteric modulator program—where subtle N-substituent changes profoundly alter pharmacological phenotype—and serves as a versatile intermediate for constructing fused pyrido[4',3':4,5]thieno[2,3-d]pyrimidine libraries [1][3].

Negative control scaffold for A1AR allosteric modulator screens — structurally matched but functionally silent in both allosteric and orthosteric assays.
Synthetic intermediate for pyrido[4',3':4,5]thieno[2,3-d]pyrimidine library construction via orthogonal 2-amino/3-ester handles.
Ester prodrug precursor for the carboxylic acid pharmacophore — enables controlled generation of active species in cellular or in vivo models.

Critical Role of N6-Methyl Substitution


The 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold exhibits an exquisitely steep structure–activity relationship (SAR) at the 6-position for allosteric modulation of the A1 adenosine receptor. Replacing the N6-methyl substituent of compound 2b with a benzyl group (2a) increases the allosteric stabilization K-score approximately 3-fold, while its removal altogether (2g) yields a 4-fold increase [1]. Critically, hydrolysis of the 3-ethyl ester to the carboxylic acid (3b) transforms a weakly active compound into one with an ~5-fold higher K-score, demonstrating that the 3-ester and 6-methyl functionalities act in concert to tune receptor engagement [1]. These context-dependent effects mean that procurement of a 2-amino-tetrahydrothienopyridine intermediate without precise control of both the 3-ester and the 6-substituent precludes meaningful interpretation of downstream biological data and compromises the integrity of lead optimization campaigns [1].

N6-substituent Replacing the N6-methyl with benzyl or hydrogen significantly shifts allosteric stabilization; analogs may produce substantially higher K-scores and should not be considered interchangeable without assay re-validation.
3-Ester vs acid Hydrolysis to the carboxylic acid yields a marked increase in allosteric engagement. The ethyl ester form cannot substitute for the acid in functional pharmacology models; procurement decisions must align with the intended species.

EAMT Compared to Closest Analogs


A1AR Allosteric Stabilization: N6-Methyl Versus N6-Benzyl

In a direct head-to-head comparison within the same study, compound 2b (the target compound, R = Me) exhibited an allosteric stabilization K-score of 14.9 ± 7.1% at 50 μM, representing the percentage of orthosteric agonist–A1AR–G protein ternary complex retained after 10 min of radioligand dissociation. This is markedly lower than compound 2a (R = Bn), which achieved a K-score of 44.9 ± 3.4% under identical assay conditions, and compound 2g (R = H) with a K-score of 58.5 ± 1.8% [1]. The N6-methyl substitution thus reduces allosteric stabilization capacity by approximately 67% relative to N6-benzyl and by approximately 75% relative to the unsubstituted secondary amine [1].

Allosteric stabilization
Head-to-head
2b (N6-Me): K-score 14.9% vs 2a (N6-Bn): 44.9% (Δ −30 pp)
N6-methyl substitution markedly reduces allosteric stabilization, defining a weak-modulator baseline.
50 μM; ¹²⁵I-ABA dissociation, CHO-A1AR membranes; GTPγS/8-CPT challenge.
A1 adenosine receptor allosteric modulation GPCR structural biology radioligand binding kinetics

A1AR Allosteric Potency: N6-Methyl vs N6-Benzyl

The concentration–response relationship for allosteric stabilization of radioligand binding reveals that compound 2b (N6-methyl) failed to achieve a half-maximal effect across the tested concentration range, yielding an EC₅₀ reported as >20 μM. In contrast, the direct comparator 2a (N6-benzyl) generated a quantifiable EC₅₀ of 10.3 ± 0.10 μM [1]. The >2-fold rightward shift (or complete absence of a measurable plateau) indicates that the N6-methyl derivative possesses substantially lower apparent affinity for the allosteric site on the agonist-occupied A1AR [1].

Allosteric potency
Head-to-head
2b EC₅₀ >20 μM (incomplete curve) vs 2a EC₅₀ 10.3 μM
N6-methyl precludes measurable allosteric enhancement; supports negative-control designation.
Multiple concentrations up to 50 μM; semi-quantitative estimate.
allosteric modulator potency EC50 determination GPCR pharmacology

Ester-to-Acid Conversion: Activity Enhancement

Hydrolysis of the 3-ethyl ester of compound 2b to the corresponding carboxylic acid 3b (R = Me, R1 = C(O)OH) produces a dramatic gain in allosteric function: compound 3b achieved a K-score of 77.1 ± 9.9%, compared to only 14.9 ± 7.1% for the parent ester 2b [1]. This 5.2-fold increase is the largest ester-to-acid activity shift observed across the entire 2-amino-tetrahydrothienopyridine series and occurs despite the retention of the N6-methyl group [1]. The acid 3b also showed a measurable EC₅₀ of 11.6 ± 6.1 μM, whereas the ester 2b gave only >20 μM [1]. The same transformation for the N6-benzyl pair (2a→3a) yielded a more modest K-score increase from 44.9% to 68.3% (1.5-fold), highlighting a non-additive interaction between the 6-substituent and the 3-position functional group [1].

Ester-to-acid shift
Head-to-head
Ester 2b K-score 14.9% → Acid 3b K-score 77.1% (5.2-fold increase)
Hydrolysis generates the active pharmacophore; supports prodrug-based delivery research.
Matched pair comparison; identical assay conditions; 3b EC₅₀ 11.6 μM.
ester-to-acid SAR prodrug activation carboxylic acid metabolite activity

Synthesis and Crystallinity: N6-Methyl vs N6-Benzyl

Under identical Gewald reaction conditions (ethyl cyanoacetate, elemental sulfur, morpholine, ethanol reflux), the N6-methyl derivative 2b was isolated in 64% yield as a yellow powder (mp 101–103°C after recrystallization), whereas the N6-benzyl analog 2a was obtained in 85% yield as an off-white powder (mp 110–111°C) [1]. The 21-percentage-point yield differential is accompanied by a 8–9°C lower melting point for 2b, reflecting differences in crystal packing energetics that are consistent with the hydrogen-bonding architecture characterized by single-crystal X-ray diffraction [1][2]. The N6-Boc analog 2c gave a comparable 66% yield (mp 142–144°C) [1].

Synthesis & purity
Reported
Isolated yield 64% · mp 101–103°C (monohydrate, C2 space group)
Yield and thermal properties inform scale-up feasibility and QC release criteria.
Gewald conditions; X-ray crystal structure confirms monohydrate form (R₁ = 0.056).
Gewald synthesis reaction yield optimization crystallinity and purification

ADMET and Drug-Likeness: EAMT vs Larger Congeners

Computational ADMET profiling of EAMT (2b) using the admetSAR2.0 platform demonstrated full compliance with both Lipinski's rule of five (MW 240.32 <500; H-bond donors 2 <5; H-bond acceptors 4 <10; calculated logP within acceptable range) and Pfizer's rule of five, predicting good oral absorption potential [1]. Molecular docking with the adenosine A1 receptor (PDB: 5UEN) and subsequent 50 ns molecular dynamics simulation yielded a total binding free energy (ΔG_total) of −114.56 kcal/mol via MM-PBSA [1]. By contrast, the N6-Boc-aminoacyl derivatives (2d–2f) that achieved the highest allosteric K-scores (82.5–93.2%) possess molecular weights ranging from ~470 to >600 Da, placing them closer to or beyond the limits of oral drug-likeness guidelines [2][1]. While these larger analogs are pharmacologically more potent as allosteric modulators, compound 2b offers a drug-like physicochemical profile that may be preferable for hit-to-lead campaigns prioritizing oral bioavailability.

Drug-likeness
Class-level
Lipinski & Pfizer rule-of-five compliant; ΔG −114.56 kcal/mol (MM-PBSA on A1AR)
In silico profile suggests oral fragment-like developability; requires experimental confirmation.
admetSAR2.0 prediction; 50 ns MDS trajectory; crystallographic docking pose.
ADMET prediction drug-likeness oral bioavailability molecular docking

A1AR Functional Assay: N6-Methyl Inactivity

In an AlphaScreen-based pERK1/2 functional assay in intact CHO cells stably expressing A1AR, compound 2b (N6-methyl), tested at 3 μM and 10 μM, showed no appreciable potentiation of R-PIA-mediated ERK1/2 phosphorylation and no significant antagonism of agonist response [1]. This contrasts with compounds 2c (N6-Boc), 2d (N6-Boc-L-Phe), and 2e (N6-Boc-NMe-D-Phe(4-Cl)), which exhibited clear orthosteric antagonism of R-PIA function with pA₂ values of 6.08 ± 0.05, 6.43 ± 0.09, and 5.74 ± 0.07, respectively [1]. The authors concluded that the 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is biased toward orthosteric antagonism over allosteric enhancement, but compound 2b is functionally silent under the conditions tested, making it a useful inactive comparator for mechanistic studies [1].

Functional silence
Assay context
No potentiation or antagonism of pERK1/2 at 3–10 μM in CHO-A1AR cells
Confirms suitability as a matched inactive comparator for mechanistic A1AR studies.
AlphaScreen assay; N6-Boc-aminoacyl analogs displayed orthosteric antagonism (pA₂ 5.7–6.4).
functional selectivity orthosteric antagonism biased signaling ERK1/2 phosphorylation

EAMT: Research and Industrial Applications


Negative Control for A1AR Allosteric Screens

Compound 2b (K-score 14.9% at 50 μM; EC₅₀ >20 μM) is uniquely suited as a structurally matched negative control in primary A1AR allosteric modulator screens. Unlike vehicle-only controls, 2b engages the target scaffold without producing confounding allosteric or orthosteric functional effects, as confirmed by its demonstrated inactivity in both radioligand dissociation kinetic assays and pERK1/2 functional assays [1]. This enables assay scientists to establish a meaningful 'inactive scaffold' baseline that controls for non-specific effects of the 2-aminothienopyridine chemotype, improving the signal-to-noise discrimination of true allosteric hits.

Synthetic Intermediate for Pyrido-Thienopyrimidine Libraries

The 2-amino and 3-ethoxycarbonyl functionalities of compound 2b provide orthogonal reactive handles for constructing pyrido[4',3':4,5]thieno[2,3-d]pyrimidine libraries via cyclocondensation with formamide, nitriles, or isothiocyanates . The N6-methyl group remains intact throughout these transformations, yielding products with a defined tertiary amine that can be exploited for tuning basicity, solubility, and target engagement without requiring post-synthetic N-modification. The well-characterized X-ray crystal structure (monohydrate, monoclinic C2, R₁ = 0.056) ensures that the starting material's solid-state form is reproducible across batches, a critical factor for industrial-scale library synthesis .

Ester Prodrug Precursor for A1AR Carboxylic Acid Pharmacophore

The 5.2-fold activity differential between ester 2b (K-score 14.9%) and its hydrolysis product 3b (K-score 77.1%) positions 2b as a compelling prodrug precursor for cellular and in vivo studies where the carboxylic acid 3b is the intended active species [1]. Procuring 2b rather than directly sourcing 3b enables controlled, time-dependent generation of the active acid under physiological or enzymatic conditions, facilitating pharmacokinetic–pharmacodynamic (PK/PD) correlation studies. The ethyl ester's superior organic solubility relative to the zwitterionic acid also simplifies formulation for in vitro dosing.

Drug-Likeness Benchmark for Fragment-Based A1AR Design

With a molecular weight of 240.32 Da, full compliance with Lipinski and Pfizer rule-of-five criteria, and a computationally validated binding mode to the A1 adenosine receptor (ΔG_total = −114.56 kcal/mol; 50 ns stable MDS trajectory), compound 2b serves as a low-molecular-weight benchmark for fragment-based drug discovery (FBDD) targeting A1AR [1]. Its modest binding affinity and functional silence make it an ideal starting fragment for structure-guided optimization: the 3-ester can be hydrolyzed to the active acid pharmacophore, the 2-amino group can be acylated or sulfonylated, and the 6-methyl group provides a defined tertiary amine anchor point for growing into unexplored chemical space—all while maintaining favorable drug-like properties [1].

Application
Selection Property
Validation Focus
Allosteric screen negative control
Structurally matched, functionally silent chemotype
Allosteric signal discrimination; assay specificity verification
Pyrido-thienopyrimidine library synthesis
Orthogonal 2-amino/3-ester reactive handles
Regioselective cyclocondensation consistency; batch-to-batch crystallinity
Ester prodrug precursor research
Ester-to-acid activity differential
Controlled acid generation for PK/PD correlation; formulation-dependent exposure
Fragment-based A1AR lead design
Low-MW fragment scaffold compliant with oral drug-likeness rules
Structure-guided fragment growing; maintain favorable developability properties
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